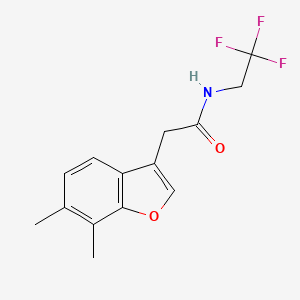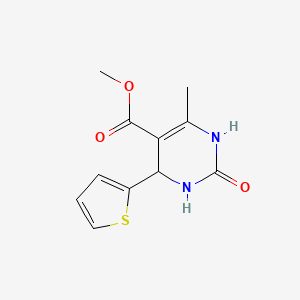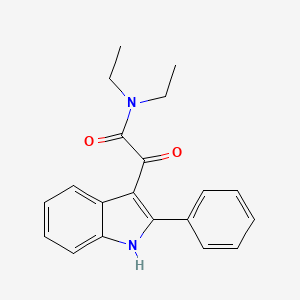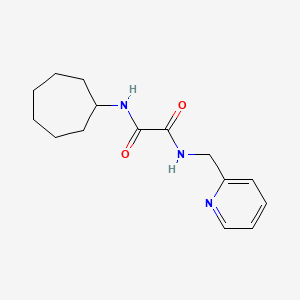![molecular formula C22H22N2 B4978893 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline](/img/structure/B4978893.png)
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline, also known as CORM-3, is a metal carbonyl compound that has been extensively studied for its potential therapeutic applications. CORM-3 is a carbon monoxide-releasing molecule that has been shown to have anti-inflammatory, anti-apoptotic, and cytoprotective effects.
Applications De Recherche Scientifique
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been extensively studied for its potential therapeutic applications in various diseases such as sepsis, ischemia-reperfusion injury, and cancer. In sepsis, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to reduce inflammation and improve survival rates in animal models. In ischemia-reperfusion injury, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have cytoprotective effects and reduce tissue damage. In cancer, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have anti-tumor effects and sensitize cancer cells to chemotherapy.
Mécanisme D'action
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline involves the release of carbon monoxide, which activates various signaling pathways in cells. Carbon monoxide has been shown to activate the heme oxygenase-1 pathway, which has cytoprotective effects. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has also been shown to activate the nuclear factor erythroid 2-related factor 2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has also been shown to have anti-apoptotic effects by inhibiting the activation of caspases. In addition, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have cytoprotective effects by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline in lab experiments is its ability to release carbon monoxide in a controlled manner. This allows researchers to study the effects of carbon monoxide on cells and tissues without the potential toxicity associated with high concentrations of carbon monoxide. One of the limitations of using N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline is its potential instability in aqueous solutions, which can lead to the formation of impurities.
Orientations Futures
There are several future directions for the study of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and diabetes. Another direction is to study the effects of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline on different cell types and tissues. Additionally, the development of more stable and efficient carbon monoxide-releasing molecules could lead to the development of new therapeutics for various diseases.
Conclusion:
In conclusion, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline is a carbon monoxide-releasing molecule that has been extensively studied for its potential therapeutic applications. Its ability to release carbon monoxide in a controlled manner allows researchers to study the effects of carbon monoxide on cells and tissues. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have anti-inflammatory, anti-apoptotic, and cytoprotective effects, and has potential applications in various diseases. Further research is needed to fully understand the mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline involves the reaction of 2-methylaniline with 9-ethylcarbazole in the presence of palladium on carbon as a catalyst. The reaction is carried out under an atmosphere of carbon monoxide, which results in the formation of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline. The purity of the compound can be confirmed by using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-3-24-21-11-7-5-9-18(21)19-14-17(12-13-22(19)24)15-23-20-10-6-4-8-16(20)2/h4-14,23H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNPXRRTLRGHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=CC=CC=C3C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-piperidinamine](/img/structure/B4978819.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4978826.png)

![5-(methoxyacetyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4978834.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-methyl-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B4978850.png)
![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)


![N-(3-chloro-4-methylphenyl)-3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4978888.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide](/img/structure/B4978897.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4978902.png)

![3-bromo-4-ethoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4978918.png)